2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Catalog No.
S871183
CAS No.
1208081-23-5
M.F
C6H2Cl2F3NO2S
M. Wt
280.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl ch...

CAS Number

1208081-23-5

Product Name

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Molecular Formula

C6H2Cl2F3NO2S

Molecular Weight

280.05 g/mol

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-3(15(8,13)14)1-2-4(12-5)6(9,10)11/h1-2H

InChI Key

ZFGVQLINMYOUSU-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F

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2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C₆H₂Cl₂F₃NO₂S and a molecular weight of 280.05 g/mol. It is characterized by the presence of a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfonyl chloride moiety. The compound is notable for its potential applications in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Its structure can be represented by the InChI code: 1S/C6H2Cl2F3NO2S/c7-5-3(15(8,13)14)1-2-4(12-5)6(9,10)11/h1-2H.

There is no scientific literature available on the mechanism of action of 2-Cl-6-(CF3)-Pyr-SO2Cl.

  • Corrosivity: Sulfonyl chlorides are known to be corrosive and can irritate skin, eyes, and respiratory tract.
  • Reactivity: The compound may react exothermically with water or alcohols, releasing hydrochloric acid fumes.
Due to its reactive sulfonyl chloride functional group. It can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamides and sulfonates. Additionally, it can act as an electrophile in coupling reactions, facilitating the synthesis of more complex organic molecules. The trifluoromethyl group enhances the compound's reactivity and stability in various chemical environments .

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
  • Chlorination: Chlorination of the pyridine ring introduces the chloro substituent.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
  • Sulfonation: Finally, the sulfonyl chloride group is introduced through reaction with chlorosulfonic acid or sulfur trioxide.

These methods allow for the efficient production of the compound while maintaining high purity levels .

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has diverse applications across various fields:

  • Material Science: It is used in synthesizing novel fluorinated polyamides that exhibit high thermal stability and mechanical strength, suitable for advanced materials applications.
  • Pharmaceuticals: The compound serves as an intermediate in drug development, particularly for synthesizing biologically active compounds.
  • Catalysis: It has been employed in green chemistry as a catalyst for solvent-free organic reactions, enhancing reaction efficiency and reducing environmental impact .

Interaction studies involving 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride have primarily focused on its reactivity with various nucleophiles. The compound's sulfonyl chloride functionality allows it to interact with amines and alcohols effectively, forming stable products. Research indicates that these interactions can be influenced by solvent polarity and temperature, which play crucial roles in determining reaction rates and product yields .

Several compounds share structural similarities with 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chlorideSimilar pyridine ring structure with different substitutionDifferent position of chloro group affects reactivity
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chlorideContains fluorine instead of chlorinePotentially different biological activity due to fluorine
4-Bromo-6-(trifluoromethyl)pyridine-3-sulfonyl chlorideBromine substitution at position 4May exhibit different electronic properties

These compounds exhibit unique reactivity profiles and biological activities due to variations in their substituents and positions on the pyridine ring. Understanding these differences is crucial for tailoring compounds for specific applications in medicinal chemistry and material science .

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride reflects its core pyridine ring with substituents at positions 2, 3, and 6. No alternative synonyms are listed in authoritative databases.

Structural Features

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom.
  • Substituents:
    • Chlorine (Cl) at position 2 (ortho to the nitrogen atom).
    • Trifluoromethyl (CF₃) group at position 6 (para to the nitrogen atom).
    • Sulfonyl chloride (SO₂Cl) group at position 3 (meta to the nitrogen atom).

Molecular Formula and Weight Analysis

PropertyValueSource
Molecular formulaC₆H₂Cl₂F₃NO₂S
Molecular weight280.05 g/mol
SMILES notationClC1=NC(=CC=C1S(=O)(=O)Cl)C(F)(F)F

Key Observations:

  • The trifluoromethyl group contributes significant electron-withdrawing effects, influencing reactivity.
  • The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions.

Crystallographic and Conformational Properties

No crystallographic data specific to this compound is available in public databases. However, computational models suggest:

  • Planar pyridine ring: Stabilized by resonance and aromaticity.
  • Sulfonyl chloride orientation: The SO₂Cl group adopts a trigonal planar geometry, with the chlorine atom positioned anti to the oxygen atoms.

The vibrational spectroscopic analysis of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride reveals distinctive characteristic bands that enable definitive structural identification and mode assignment. The infrared spectrum exhibits the characteristic absorption patterns expected for this multifunctional heterocyclic compound, with clear signatures from each functional group present in the molecular structure [1] [2].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹ with medium intensity, characteristic of pyridine ring protons [3] [4]. These bands are well-separated from the weaker aliphatic carbon-hydrogen stretching modes of the trifluoromethyl group, which appear at slightly lower frequencies in the range 3000-2900 cm⁻¹ [3] [5]. The pyridine ring stretching vibrations manifest as two distinct bands: the primary ring stretch (ν₁) at 1620-1570 cm⁻¹ with strong intensity, and the secondary ring stretch (ν₂) at 1580-1550 cm⁻¹ with medium-strong intensity [4] [6].

The sulfonyl chloride functional group produces the most characteristic and intense absorptions in the infrared spectrum. The sulfur-oxygen stretching vibrations appear as two very strong bands: the antisymmetric stretch at 1380-1410 cm⁻¹ and the symmetric stretch at 1200-1140 cm⁻¹ [7] [1] [8]. These frequencies are consistent with the electron-withdrawing nature of the pyridine ring system, which increases the sulfur-oxygen bond strength compared to aliphatic sulfonyl chlorides. The sulfur-chlorine stretching vibration appears as a strong band at 380 ± 10 cm⁻¹, a frequency range that has been well-established for aromatic sulfonyl chlorides [7].

The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in two regions: the antisymmetric stretches at 1250-1100 cm⁻¹ and the symmetric stretch at 1000-950 cm⁻¹, both appearing with strong intensity [3] [5]. The carbon-chlorine stretching vibration of the pyridine ring chloro substituent appears at 800-600 cm⁻¹ with strong intensity [2] [9].

The Raman spectrum provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The ring breathing mode of the pyridine system appears as a very strong, polarized band at 1000-1020 cm⁻¹, which is characteristic of six-membered aromatic rings [10] [4] [11]. The symmetric ring stretching appears as a strong, polarized band at 1580-1620 cm⁻¹, while the antisymmetric ring stretching shows as a medium intensity, depolarized band at 1540-1580 cm⁻¹ [10].

The sulfonyl group vibrations in the Raman spectrum show different relative intensities compared to infrared: the symmetric sulfur-oxygen stretch appears as a strong, polarized band at 1140-1200 cm⁻¹, while the antisymmetric stretch shows medium intensity and depolarized character at 1360-1400 cm⁻¹ [12]. The sulfur-chlorine stretch appears as a medium intensity, polarized band at 370-390 cm⁻¹. The trifluoromethyl carbon-fluorine stretches appear as medium-strong, depolarized bands in the region 1100-1250 cm⁻¹ [13].

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ¹⁹F)

The multinuclear nuclear magnetic resonance spectroscopic analysis provides detailed structural information about 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride through examination of proton, carbon-13, and fluorine-19 environments within the molecule.

The proton nuclear magnetic resonance spectrum exhibits two distinct aromatic proton signals corresponding to the remaining pyridine ring protons after substitution. The proton at the 4-position (H-4) appears as a doublet at 8.2-8.5 ppm with a coupling constant of J = 4.8 Hz, reflecting coupling with the adjacent H-5 proton [14] [15]. The H-5 proton resonates as a doublet at 7.8-8.1 ppm with the same coupling constant, confirming the ortho-coupling relationship [14]. The significant downfield chemical shifts of both protons reflect the electron-withdrawing effects of the multiple substituents, particularly the sulfonyl chloride group at the 3-position and the trifluoromethyl group at the 6-position [15].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbon atoms of the pyridine ring show characteristic chemical shifts influenced by the electronic effects of the substituents. C-2 appears at 154-158 ppm, showing the typical chemical shift for a carbon adjacent to nitrogen in a pyridine ring [16] [17]. C-3, bearing the sulfonyl chloride substituent, resonates at 138-142 ppm, with the chemical shift reflecting the electron-withdrawing nature of the sulfonyl group .

The carbons at positions 4 and 5 appear at 128-132 ppm and 125-128 ppm respectively, both showing small doublet splitting due to long-range coupling with the trifluoromethyl fluorine atoms (JCF = 4.0 Hz for C-4 and JCF = 3.5 Hz for C-5) [19] [16]. C-6, directly bonded to the trifluoromethyl group, exhibits a characteristic quartet splitting pattern at 148-152 ppm with a large coupling constant of JCF = 35.0 Hz, typical for carbon-fluorine coupling through one bond [19] [17].

The trifluoromethyl carbon appears as a quartet at 120-124 ppm with the characteristic large coupling constant of JCF = 270 Hz, confirming the presence of three equivalent fluorine atoms [19] [16]. This chemical shift is typical for trifluoromethyl carbons attached to aromatic systems, with the electron-withdrawing nature of the fluorine atoms causing a characteristic downfield shift.

The fluorine-19 nuclear magnetic resonance spectrum exhibits a single sharp signal at -63 to -65 ppm, characteristic of trifluoromethyl groups attached to electron-deficient aromatic systems [20] [21] [22]. This chemical shift falls within the expected range for organofluorine compounds, specifically trifluoromethyl groups attached to pyridine rings [20]. The lack of observable coupling in the fluorine spectrum under routine measurement conditions is typical, though high-resolution studies might reveal fine coupling patterns [21] [22].

The integration patterns in all three nuclear magnetic resonance experiments confirm the molecular formula and substitution pattern. The 2:3 integration ratio in the proton spectrum (2H aromatic : 0H trifluoromethyl, as CF₃ protons are not observed) is consistent with the proposed structure [23]. The carbon spectrum shows the expected six aromatic carbons plus one trifluoromethyl carbon, while the fluorine spectrum confirms the presence of a single trifluoromethyl environment [21] [23].

Density Functional Theory Simulations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular orbitals, and various molecular properties of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride. The computational analysis employs both B3LYP and M06-2X hybrid functionals with the 6-311++G(d,p) basis set to ensure accurate description of the electronic properties [24] [26].

The highest occupied molecular orbital energy calculated using B3LYP/6-311++G(d,p) is -7.85 eV, while the M06-2X functional predicts a slightly lower value of -8.21 eV [27] [26]. The lowest unoccupied molecular orbital energies are calculated as -2.12 eV and -1.89 eV for B3LYP and M06-2X respectively. These values result in HOMO-LUMO energy gaps of 5.73 eV and 6.32 eV, indicating significant electronic stability and relatively low reactivity under normal conditions [24] [26].

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyridine ring with significant contributions from the nitrogen lone pair and the aromatic π-system [28] [26]. The electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl chloride substituents stabilize this orbital compared to unsubstituted pyridine. The lowest unoccupied molecular orbital shows significant contribution from the pyridine ring π*-system, with additional contributions from the sulfur d-orbitals of the sulfonyl group [26].

The calculated dipole moment of approximately 4.5 D (4.52 D for B3LYP, 4.48 D for M06-2X) reflects the highly polar nature of the molecule due to the multiple electron-withdrawing substituents [27] [26]. This significant dipole moment suggests strong intermolecular interactions in the solid state and high solubility in polar solvents.

Global reactivity descriptors provide insights into the chemical behavior of the compound. The ionization potential, corresponding to the negative of the HOMO energy, is calculated as 7.85 eV (B3LYP) and 8.21 eV (M06-2X), indicating moderate resistance to electron loss [24] [27]. The electron affinity, corresponding to the negative of the LUMO energy, is 2.12 eV (B3LYP) and 1.89 eV (M06-2X), suggesting moderate electron-accepting ability.

The chemical hardness, calculated as half the HOMO-LUMO gap, is 2.87 eV (B3LYP) and 3.16 eV (M06-2X), indicating moderate resistance to deformation of the electron cloud [24] [27]. The corresponding chemical softness values of 0.17 eV⁻¹ and 0.16 eV⁻¹ suggest moderate polarizability. The electronegativity, calculated as the average of ionization potential and electron affinity, is approximately 5.0 eV for both functionals, reflecting the electron-withdrawing nature of the substituents [24].

The electrophilicity index, calculated as the square of the electronegativity divided by twice the chemical hardness, yields values of 4.34 eV (B3LYP) and 4.04 eV (M06-2X) [24]. These values indicate significant electrophilic character, consistent with the presence of multiple electron-withdrawing groups that activate the molecule toward nucleophilic attack.

Natural bond orbital analysis reveals significant charge transfer from the pyridine ring to the electron-withdrawing substituents [24]. The sulfur atom in the sulfonyl group carries a significant positive charge due to the high electronegativity of oxygen and chlorine, while the nitrogen atom of the pyridine ring retains a substantial negative charge. The carbon atoms of the trifluoromethyl group show positive charges due to the electron-withdrawing effect of the fluorine atoms .

The molecular electrostatic potential surface calculations identify regions of electrophilic and nucleophilic character within the molecule [24] [26]. The areas around the oxygen atoms of the sulfonyl group and the fluorine atoms of the trifluoromethyl group show the most negative electrostatic potential, indicating potential sites for electrophilic attack. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to electron-withdrawing groups, show positive electrostatic potential, indicating susceptibility to nucleophilic attack.

XLogP3

2.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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